molecular formula C9H17N3O2 B12126467 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B12126467
M. Wt: 199.25 g/mol
InChI Key: ZMVWHXMHWGAHOA-UHFFFAOYSA-N
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Description

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, an isopropyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide typically involves the reaction of piperazine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product. The process involves:

    Step 1: Piperazine is reacted with isopropylamine in a solvent such as ethanol or methanol.

    Step 2: Acetic anhydride is added to the reaction mixture, and the reaction is allowed to proceed at a specific temperature, usually around 60-80°C.

    Step 3: The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(morpholin-4-yl)-N-(propan-2-yl)acetamide
  • 2-oxo-2-(pyrrolidin-1-yl)-N-(propan-2-yl)acetamide
  • 2-oxo-2-(piperidin-1-yl)-N-(propan-2-yl)acetamide

Uniqueness

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide is unique due to its piperazine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H17N3O2/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12/h7,10H,3-6H2,1-2H3,(H,11,13)

InChI Key

ZMVWHXMHWGAHOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)N1CCNCC1

Origin of Product

United States

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